

Introduction: A Multifunctional Building Block for Modern Drug Discovery

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Compound of Interest

Compound Name: *O*-(2-Bromobenzyl)hydroxylamine
hydrochloride

CAS No.: 51572-91-9

Cat. No.: B1586815

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O-(2-Bromobenzyl)hydroxylamine hydrochloride is a rationally designed bifunctional reagent of significant interest to researchers in medicinal chemistry and organic synthesis. As a derivative of the versatile *O*-benzylhydroxylamine class of compounds, it provides a robust platform for the synthesis of oximes, amides, and other nitrogen-containing scaffolds.[1] The strategic placement of a bromine atom at the ortho position of the benzyl ring introduces a valuable synthetic handle, enabling sequential, orthogonal chemical modifications. This unique combination of a reactive hydroxylamine moiety and a site for cross-coupling reactions makes it a powerful tool for constructing complex molecular architectures and for use in fragment-based drug discovery (FBDD) and lead optimization campaigns.

This guide provides a senior application scientist's perspective on the core attributes of **O**-(2-Bromobenzyl)hydroxylamine hydrochloride, detailing its synthesis, analytical validation, and strategic applications. The protocols and insights herein are designed to be self-validating, explaining the causal relationships behind experimental choices to ensure reproducible and successful outcomes.

Physicochemical and Structural Properties

The fundamental properties of **O**-(2-Bromobenzyl)hydroxylamine hydrochloride are summarized below. These characteristics are foundational to its handling, reactivity, and

analytical identification. The molecular weight is identical to its isomers, such as O-(4-Bromobenzyl)hydroxylamine hydrochloride.[2]

Property	Value	Source
Molecular Formula	C ₇ H ₉ BrClNO	[2][3]
Molecular Weight	238.51 g/mol	[2][3]
IUPAC Name	O-[(2-bromophenyl)methyl]hydroxylamine;hydrochloride	N/A
Appearance	Predicted: White to off-white solid/crystals	[3][4]
Storage Conditions	Store at 0-8°C, keep dry and cool	[4]

Synthesis and Mechanistic Rationale

The synthesis of O-alkylated hydroxylamines typically proceeds via the nucleophilic substitution of an appropriate alkyl halide by a hydroxylamine equivalent. To prevent over-alkylation on the nitrogen atom, a common and reliable strategy involves using a protected form of hydroxylamine, such as N-hydroxyphthalimide. This approach ensures mono-alkylation on the oxygen atom. The phthalimide protecting group is then efficiently removed under acidic conditions to yield the desired hydrochloride salt.

The choice of N-hydroxyphthalimide is deliberate; it serves as an excellent hydroxylamine surrogate. Its nitrogen is rendered non-nucleophilic by the two adjacent carbonyl groups, directing the alkylation exclusively to the oxygen atom. The subsequent deprotection with hydrochloric acid is a clean and high-yielding transformation that directly furnishes the stable hydrochloride salt of the product, which is often easier to handle and purify than the free base.

Experimental Protocol: Two-Step Synthesis

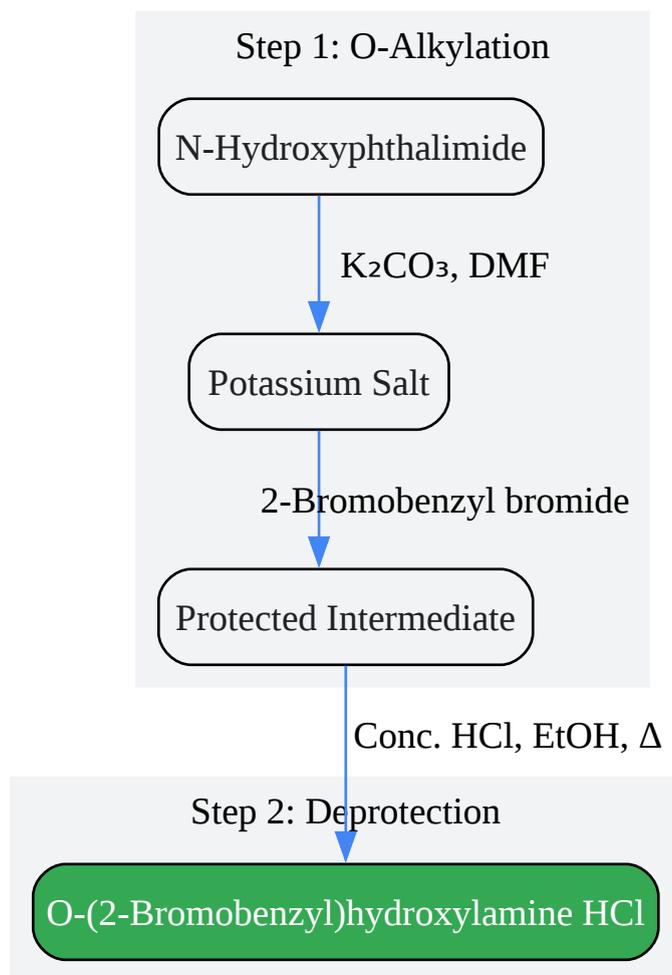
Step 1: O-(2-Bromobenzyl)-N-hydroxyphthalimide Synthesis

- To a stirred solution of N-hydroxyphthalimide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K_2CO_3 , 1.5 eq) at room temperature.
- Stir the resulting suspension for 15 minutes to form the potassium salt of N-hydroxyphthalimide.
- Add a solution of 2-bromobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-water.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Deprotection to **O-(2-Bromobenzyl)hydroxylamine hydrochloride**

- Suspend the crude O-(2-Bromobenzyl)-N-hydroxyphthalimide from Step 1 in ethanol (~0.4 M).
- Add concentrated hydrochloric acid (HCl, 3-4 eq) to the suspension.
- Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The phthalic acid byproduct may precipitate out of the solution upon cooling.
- Monitor the reaction by TLC until the starting material is fully consumed.
- Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation of the phthalic acid byproduct.
- Filter off the solid byproduct and wash it with a small amount of cold ethanol.
- Concentrate the filtrate under reduced pressure to obtain a solid residue.

- Triturate the residue with diethyl ether, collect the resulting solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield **O-(2-Bromobenzyl)hydroxylamine hydrochloride** as a solid. Purity should be assessed by NMR.[5]



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Caption: Synthetic workflow for O-(2-Bromobenzyl)hydroxylamine HCl.

Analytical Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. While experimental data for the specific 2-bromo isomer is not readily available in public literature, a

reliable prediction of its NMR spectrum can be made based on the known spectra of analogues like O-Benzylhydroxylamine hydrochloride.[6]

Predicted Spectroscopic Data:

Technique	Predicted Data	Rationale and Interpretation
¹ H NMR	δ ~11.5 (br s, 2H, -ONH ₂ ·HCl), δ 7.6-7.2 (m, 4H, Ar-H), δ ~5.2 (s, 2H, -CH ₂ -)	The broad singlet around 11.5 ppm in DMSO-d ₆ is characteristic of the acidic ammonium protons. The aromatic region will show a complex multiplet for the ABCD spin system of the 1,2-disubstituted benzene ring. The singlet around 5.2 ppm corresponds to the benzylic methylene protons, shifted slightly downfield relative to the unsubstituted analogue due to the ortho-bromo substituent's electronic influence. [6] [7]
¹³ C NMR	δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~123 (Ar-C-Br), δ ~75 (-CH ₂ -)	Six distinct aromatic carbon signals are expected. The carbon bearing the bromine (C-Br) will be shifted to ~123 ppm. The benzylic carbon signal is expected around 75 ppm.
MS (ESI+)	m/z = 202.0, 204.0 [M+H] ⁺	The mass spectrum should show the molecular ion corresponding to the free base (C ₇ H ₈ BrNO). The characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br) at m/z 202.0 and 204.0 would be a definitive confirmation of the compound's identity.

Reactivity, Mechanistic Pathways, and Applications

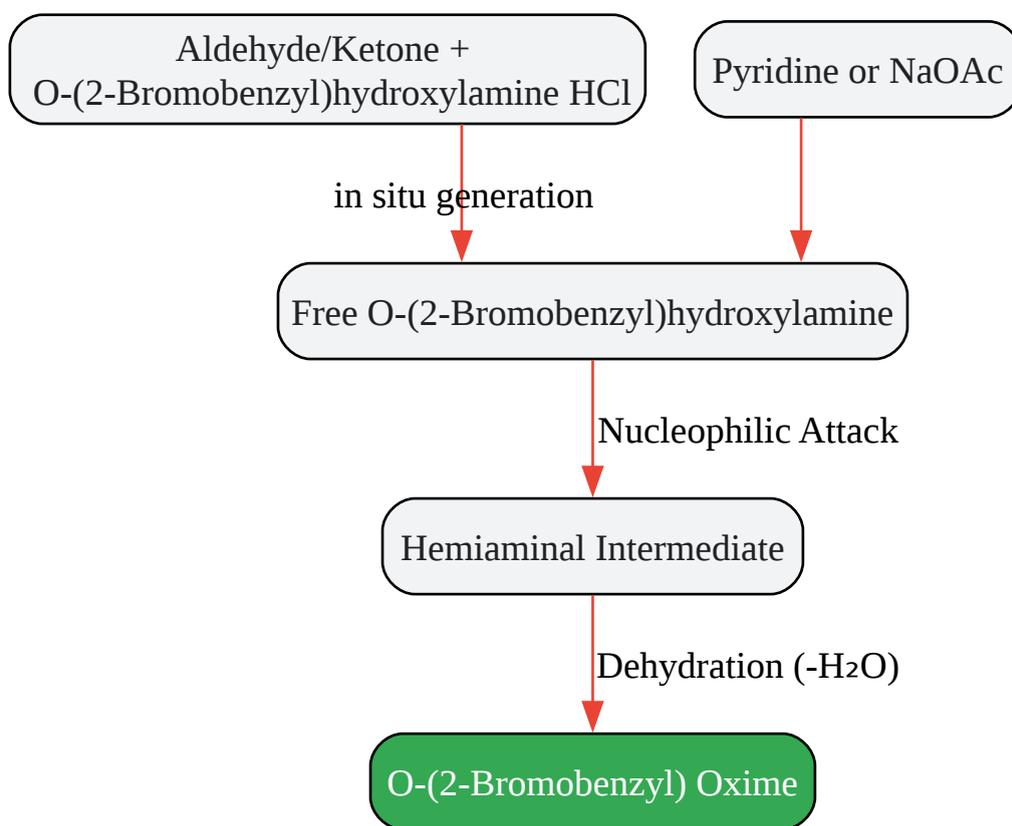
The utility of **O-(2-Bromobenzyl)hydroxylamine hydrochloride** stems from its two distinct reactive sites. The primary application involves the nucleophilic hydroxylamine group, which readily condenses with aldehydes and ketones to form stable O-benzyl oximes.[1]

Core Application: Oxime Formation

Oximes are crucial functional groups in medicinal chemistry, serving as isosteres for other functionalities, participating in hydrogen bonding, and acting as key components in various biologically active molecules.[8] The formation is a straightforward condensation reaction.

Protocol: General Synthesis of an O-(2-Bromobenzyl) Oxime

- Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.
- Add **O-(2-Bromobenzyl)hydroxylamine hydrochloride** (1.1 eq) and a mild base like pyridine or sodium acetate (1.5 eq) to the solution. The base is required to neutralize the hydrochloride salt and liberate the free hydroxylamine.
- Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-12 hours.
- Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
- Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield the crude oxime product, which can be purified by column chromatography or recrystallization.

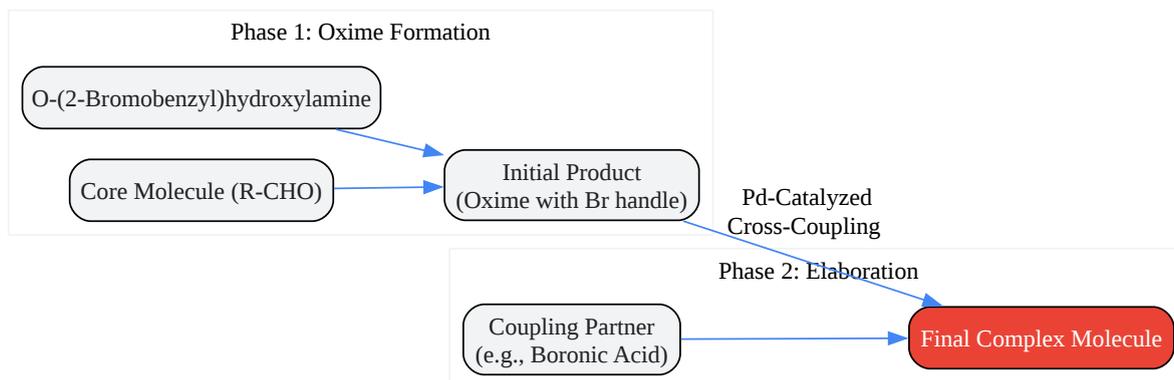


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Caption: Mechanism of O-(2-Bromobenzyl) oxime formation.

Advanced Application: A Dual-Functionality Synthron

The true synthetic power of this reagent lies in the strategic presence of the ortho-bromine atom. This feature allows for post-condensation modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A researcher can first form the oxime linkage to a molecule of interest and then use the bromine as a handle to introduce additional complexity, such as another aromatic ring, an alkyne, or an amine. This "build-and-elaborate" strategy is highly efficient for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.



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Caption: "Build-and-Elaborate" strategy using the dual functionality.

Safety and Handling

As with all laboratory reagents, proper handling is paramount. **O-(2-Bromobenzyl)hydroxylamine hydrochloride** should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

- Hazards: The compound is a derivative of hydroxylamine, which itself can be an irritant and harmful if swallowed or in contact with skin.[9][10][11] Organobromine compounds can also be irritants.
- Storage: The hydrochloride salt is generally stable but can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place.[12]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

O-(2-Bromobenzyl)hydroxylamine hydrochloride is more than a simple reagent; it is a sophisticated synthetic tool that embodies principles of modern drug design. Its dual functionality allows for a modular and efficient approach to the synthesis of complex, biologically relevant molecules. By providing both a reliable method for forming stable oxime linkages and a latent site for further molecular elaboration, it offers researchers a significant advantage in the quest for novel therapeutics. Understanding the causality behind its synthesis, characterization, and reactivity enables scientists to deploy it with confidence and precision in their research endeavors.

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